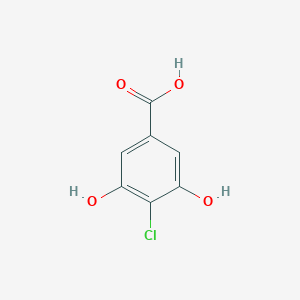

4-Chloro-3,5-dihydroxybenzoic acid

Übersicht

Beschreibung

4-Chloro-3,5-dihydroxybenzoic acid is a chemical substance that can be used as a building block in organic synthesis . It is a derivative of p-salicylic acid with chloro substituents at C-3 and C-5 of the benzene ring . It is functionally related to benzoic acid and 4-hydroxybenzoic acid .

Molecular Structure Analysis

The molecular formula of 4-Chloro-3,5-dihydroxybenzoic acid is C7H5ClO4 . Its molecular weight is 188.565 Da . The IUPAC Standard InChI is InChI=1S/C7H4Cl2O3/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2,10H, (H,11,12) .Wissenschaftliche Forschungsanwendungen

Bioremediation

4-Chloro-3,5-dihydroxybenzoic acid, as a type of Chlorobenzoic Acids (CBAs), can be released into the environment from many different sources . One possible source of CBAs is usage as herbicides or insecticides in agriculture . They are also formed as intermediates during the degradation of some herbicides . The accumulation of CBAs in waste water or in soil can lead to the deceleration or inhibition of degradation of substances of which the CBAs are degradation products .

Metabolism in Living Organisms

CBAs are formed from the metabolism of certain drugs in living organisms, including mammals . For example, from the decomposition of indomethacin, an anti-inflammatory drug, arises 4-CBA .

Degradation of Polychlorinated Biphenyls (PCBs)

CBAs are formed during the degradation of PCBs by bacteria and white rot fungi . They are formed as final degradation products .

Antioxidant Capabilities

Hydroxybenzoic acids, including 4-Chloro-3,5-dihydroxybenzoic acid, are a prominent kind of phenolic acids . They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits . They have enormous dietary health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Applications in Food Technology

Due to their health benefits, hydroxybenzoic acids are attracting an ever-growing awareness in food technology . They are anticipated to result in reversing some common illnesses such as inflammation, nervous system upsets, cerebrovascular or cardiovascular illnesses, and diabetes .

6. Applications in Medical, Cosmetic, and Pharmaceutical Industries Hydroxybenzoic acids are also attracting attention in extensive technical like medical, cosmetic, and pharmaceutical industries .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s structurally similar to 3,5-dichloro-4-hydroxybenzoic acid , which is known to be used as cyclin-dependent kinase inhibitors . These kinases play a crucial role in cell cycle regulation.

Mode of Action

Based on its structural similarity to 3,5-dichloro-4-hydroxybenzoic acid , it might inhibit cyclin-dependent kinases, thereby affecting cell proliferation

Biochemical Pathways

Hydroxybenzoic acids, a group to which this compound belongs, are known to have excellent biochemical and antioxidant capabilities . They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Result of Action

It’s structurally similar to 3,5-dichloro-4-hydroxybenzoic acid , which is known to treat cell proliferative disorders, such as cancer .

Eigenschaften

IUPAC Name |

4-chloro-3,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVGSLMYJNTJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144915 | |

| Record name | alpha-Resorcylic acid, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3,5-dihydroxybenzoic acid | |

CAS RN |

102338-87-4 | |

| Record name | alpha-Resorcylic acid, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102338874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Resorcylic acid, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

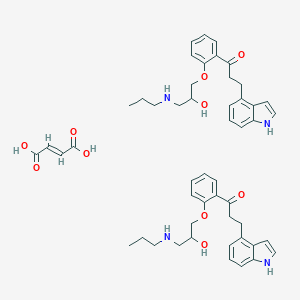

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)